molecular formula C15H17N3O3 B11777860 Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate CAS No. 321166-44-3

Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate

Cat. No.: B11777860
CAS No.: 321166-44-3
M. Wt: 287.31 g/mol
InChI Key: IESUBGQLJYWTCH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .

Preparation Methods

The synthesis of Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with acetic anhydride to form an intermediate, which is then reacted with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in a solvent such as acetonitrile at room temperature for several days . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and more efficient reaction conditions .

Chemical Reactions Analysis

Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, contributing to its observed biological activities .

Comparison with Similar Compounds

Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate can be compared with other pyrazole derivatives, such as:

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but different biological activities.

    Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate: A closely related compound with slight structural variations that can lead to different reactivity and applications.

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzoate: Another similar compound used in the synthesis of more complex molecules

Biological Activity

Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate, with CAS number 321166-44-3, is a synthetic compound belonging to the pyrazole class. This compound has garnered attention due to its potential biological activities, which are relevant in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 287.31 g/mol
  • IUPAC Name : Methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]benzoate

Synthesis

The synthesis of this compound typically involves a multi-step organic synthesis process. The initial steps include reacting 3,5-dimethyl-1H-pyrazole with acetic anhydride to form an intermediate, which is subsequently reacted with methyl 4-aminobenzoate under controlled conditions (usually in acetonitrile at room temperature) to yield the final product .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. The compound has been tested against various bacterial strains and has shown promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM

These findings suggest that the compound may inhibit protein synthesis pathways and affect nucleic acid production in bacteria, leading to bactericidal effects .

Antidiabetic Activity

Research indicates that compounds containing pyrazole rings can exhibit antihyperglycemic effects. This compound has been associated with significant reductions in plasma glucose levels in diabetic models . In studies involving diabetic mice, administration of this compound resulted in a notable decrease in blood glucose levels, highlighting its potential use as an antidiabetic agent.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that the pyrazole moiety plays a crucial role in its interaction with biological targets. Binding affinity studies have indicated that this compound may interact with specific enzymes involved in metabolic pathways, contributing to its antidiabetic and antimicrobial properties .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, this compound was evaluated for its antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability after treatment with the compound, suggesting its potential as a therapeutic agent against resistant strains .

Case Study 2: Antidiabetic Effects

A study conducted on db/db mice assessed the antihyperglycemic effects of this compound. The results indicated a reduction in fasting blood glucose levels by up to 30% following administration of the compound at a dosage of 10 mg/kg body weight . This indicates promising potential for further development as a treatment for diabetes.

Properties

CAS No.

321166-44-3

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C15H17N3O3/c1-10-8-11(2)18(17-10)9-14(19)16-13-6-4-12(5-7-13)15(20)21-3/h4-8H,9H2,1-3H3,(H,16,19)

InChI Key

IESUBGQLJYWTCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)OC)C

solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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